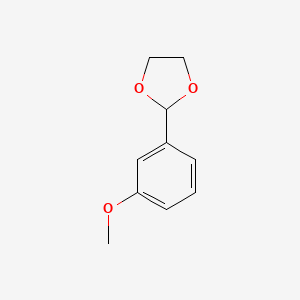

2-(3-Methoxyphenyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-11-9-4-2-3-8(7-9)10-12-5-6-13-10/h2-4,7,10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLXQZVJMJHOIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453788 | |

| Record name | 1,3-Dioxolane, 2-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19693-78-8 | |

| Record name | 1,3-Dioxolane, 2-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 1,3 Dioxolane Reactivity

Acid-Catalyzed Hydrolysis of 1,3-Dioxolanes

The hydrolysis of 1,3-dioxolanes, including 2-(3-Methoxyphenyl)-1,3-dioxolane, is a fundamental reaction that cleaves the acetal (B89532) to regenerate the parent aldehyde or ketone and the corresponding diol. This process is typically catalyzed by acids.

Detailed Reaction Pathways: A-1 and A-2 Mechanisms

The acid-catalyzed hydrolysis of acetals generally proceeds through one of two primary mechanisms: the A-1 or the A-2 mechanism. acs.org

A-1 Mechanism: In this unimolecular pathway, the substrate undergoes a rapid and reversible protonation, followed by a slow, rate-determining cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. This cation is then rapidly attacked by water, and subsequent deprotonation yields the final products. The A-1 mechanism is characterized by a positive entropy of activation (ΔS‡) and is the common pathway for acetal hydrolysis in free solution. acs.org

A-2 Mechanism: This bimolecular pathway involves the protonation of the acetal followed by a rate-determining attack of a water molecule on the protonated acetal. This mechanism is characterized by a negative entropy of activation (ΔS‡). acs.org While less common for simple acetal hydrolysis in solution, the A-2 mechanism can be favored under specific conditions, such as within the confined environment of a supramolecular catalyst. acs.orgnih.gov

The hydrolysis of 2-(3-Methoxyphenyl)-1,3-dioxolane in a standard acidic aqueous solution is expected to predominantly follow the A-1 mechanism.

Role of Oxonium Ion Intermediates

A key feature of the acid-catalyzed hydrolysis of 1,3-dioxolanes is the formation of an oxonium ion intermediate. orgoreview.comyoutube.com Following the initial protonation of one of the dioxolane oxygen atoms, the molecule becomes activated for cleavage. youtube.com The departure of the alcohol leaving group is facilitated by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion. youtube.com This intermediate, also referred to as an oxonium ion, is a critical species in the reaction pathway. orgoreview.comnih.gov The stability of this carbocationic intermediate significantly influences the rate of the hydrolysis reaction. In the case of 2-(3-Methoxyphenyl)-1,3-dioxolane, the phenyl ring can further stabilize the positive charge through resonance.

The general steps involving the oxonium ion in acetal hydrolysis are:

Protonation of an oxygen atom to create a good leaving group. orgoreview.comyoutube.com

Departure of the leaving group, assisted by the lone pair on the other oxygen, to form a resonance-stabilized oxonium ion. orgoreview.comyoutube.com

Nucleophilic attack by water on the carbocationic center of the oxonium ion. orgoreview.comyoutube.com

Deprotonation to form a hemiacetal intermediate. orgoreview.com

Further protonation and cleavage to yield the final aldehyde or ketone and diol products. orgoreview.com

Kinetic Parameters and Rate-Determining Steps

The kinetics of the acid-catalyzed hydrolysis of 2-aryl-1,3-dioxolanes have been the subject of detailed studies. For the A-1 mechanism, the rate-determining step is the unimolecular decomposition of the protonated acetal to form the oxocarbenium ion. acs.org The rate of this step is dependent on the concentration of the protonated substrate.

Kinetic studies on similar benzylidene acetals have shown a strong dependence of the hydrolysis rate on the pH of the solution. researchgate.net The Hammett correlation for the hydrolysis of benzylidene acetals yields a ρ value of approximately -4.06, indicating a significant buildup of positive charge at the benzylic position in the transition state, which is consistent with an SN1-like process. researchgate.net This observation supports the A-1 mechanism where the formation of the oxocarbenium ion is the rate-limiting step.

Table 1: General Kinetic Parameters for Acetal Hydrolysis Mechanisms

| Mechanism | Typical Entropy of Activation (ΔS‡) | Solvent Isotope Effect (k(H₂O)/k(D₂O)) | Rate-Determining Step |

| A-1 | Positive (+6 to +10 cal mol⁻¹ K⁻¹) acs.org | Inverse (0.25–0.50) acs.org | Unimolecular decomposition of the protonated acetal acs.org |

| A-2 | Negative acs.org | Inverse (e.g., 0.62) acs.org | Bimolecular attack of water on the protonated acetal acs.org |

This table presents generalized data for acetal hydrolysis and may not represent the specific values for 2-(3-Methoxyphenyl)-1,3-dioxolane.

Influence of Substituents on Hydrolytic Stability

The stability of 2-aryl-1,3-dioxolanes towards acid-catalyzed hydrolysis is significantly influenced by the nature and position of substituents on the phenyl ring. researchgate.net Electron-donating groups on the aromatic ring can stabilize the developing positive charge in the oxocarbenium ion intermediate of the A-1 mechanism, thereby increasing the rate of hydrolysis and decreasing the hydrolytic stability. researchgate.net Conversely, electron-withdrawing groups destabilize the carbocationic intermediate, leading to a slower rate of hydrolysis and increased stability.

Table 2: Predicted Relative Hydrolytic Stability of Substituted 2-Phenyl-1,3-dioxolanes

| Substituent on Phenyl Ring | Predicted Effect on Oxocarbenium Ion Stability | Predicted Relative Hydrolytic Stability |

| 4-Methoxy | Strong stabilization (resonance) | Low |

| 4-Methyl | Moderate stabilization (hyperconjugation) | Moderate-Low |

| Unsubstituted | Baseline | Moderate |

| 3-Methoxy | Slight destabilization (inductive) | Moderate-High |

| 4-Nitro | Strong destabilization (inductive and resonance) | High |

This table provides a qualitative prediction based on general principles of substituent effects.

Supramolecular Catalysis in Acetal Hydrolysis

Recent research has demonstrated that the mechanism of acetal hydrolysis can be altered by employing supramolecular catalysts. acs.orgnih.gov A self-assembled supramolecular host can catalyze the hydrolysis of acetals even in basic aqueous solutions. acs.orgnih.gov In such a confined environment, the mechanism can shift from the typical A-1 pathway to an A-2 mechanism. acs.orgnih.gov This is evidenced by a negative entropy of activation and a different solvent isotope effect compared to the uncatalyzed reaction. acs.org The supramolecular assembly can provide a microenvironment that facilitates the bimolecular attack of water on the protonated acetal, leading to significant rate accelerations. nih.govescholarship.org

Ring-Opening Reactions of 1,3-Dioxolane (B20135) Rings

Beyond hydrolysis, the 1,3-dioxolane ring can undergo various ring-opening reactions. Cationic ring-opening polymerization of 1,3-dioxolane is a notable example, which can be prone to the formation of cyclic polymer structures. rsc.org The mechanism of this polymerization can proceed via an Active Monomer or Active Chain End pathway. rsc.org Studies have also explored the regioselective ring-opening of related 1,3-dioxane (B1201747) acetals in carbohydrate chemistry, which can be achieved using various reagents to yield specific products. researchgate.net While specific studies on the ring-opening reactions of 2-(3-Methoxyphenyl)-1,3-dioxolane are not detailed in the provided context, the general principles of acetal chemistry suggest its potential to participate in such transformations under appropriate catalytic conditions. orientjchem.org

Pathways and Energetics of Cleavage

The cleavage of the 1,3-dioxolane ring is a fundamental process that dictates its stability and subsequent reactions. The presence of heterocyclic oxygen atoms significantly influences the bond strengths within the ring. Specifically, these oxygen atoms weaken the C-O bonds, which in turn leads to lower barrier heights for ring-opening reactions. nih.govresearchgate.net This inherent structural feature makes the dioxolane ring susceptible to cleavage under various conditions.

The energetics of these cleavage pathways are a key area of investigation. Theoretical calculations, such as those performed at the DLPNO-CCSD(T)/CBS//B2PLYPD3BJ/6-311+g(d,p) level of theory, provide valuable insights into the potential energy surfaces of these reactions. nih.gov These studies help to elucidate the most favorable pathways for ring scission and the energy required to initiate these processes.

Radical-Mediated Ring Scission

Radical reactions play a pivotal role in the decomposition of dioxolanes. The generation of a radical at the C-2 position of the 1,3-dioxolane ring is a common initiating step. nsf.gov This can be achieved through various methods, including the use of a persulfate and an iridium catalyst under visible light irradiation. nsf.gov Once formed, the dioxolan-2-yl radical can participate in a variety of transformations.

One of the most dominant pathways following the formation of a radical is ring-opening β-scission. nih.govresearchgate.net This process involves the breaking of a C-O bond beta to the radical center, leading to the fragmentation of the dioxolane ring. The propensity for this type of scission is a direct consequence of the weakened C-O bonds caused by the adjacent oxygen atoms. nih.govresearchgate.net

Oxidation Chemistry of Dioxolanes

The oxidation of dioxolanes is a complex process that varies significantly with temperature and other reaction conditions. These reactions are central to understanding the combustion behavior of dioxolane-based fuels and the atmospheric degradation of these compounds.

Low-Temperature Oxidation Pathways

At lower temperatures, the oxidation of 1,3-dioxolane is characterized by the addition of molecular oxygen (O2) to dioxolanyl radicals. nih.gov This initial step forms a peroxy radical, which can then undergo isomerization reactions. However, ring strain in the 1,3-dioxolane structure increases the energy barriers for these isomerization reactions compared to analogous acyclic ethers. nih.govresearchgate.net

A key feature of low-temperature oxidation is the dominance of ring-opening β-scission reactions of the resulting hydroperoxy species. nih.govresearchgate.net This pathway is favored over further oxygen addition, which limits the negative temperature coefficient behavior often observed in the combustion of other fuels. researchgate.net

High-Temperature Combustion Mechanisms

At high temperatures, the combustion of dioxolanes proceeds through a different set of mechanisms. While detailed experimental data for 2-(3-methoxyphenyl)-1,3-dioxolane is limited, studies on related compounds provide valuable insights. The initial steps likely involve unimolecular decomposition and hydrogen abstraction reactions, leading to the formation of smaller, more reactive species.

The development of detailed chemical kinetic models is essential for accurately predicting the high-temperature combustion behavior of these fuels. nsf.govdtu.dkdtic.mil These models incorporate numerous elementary reactions, including initiation, propagation, and termination steps, to simulate the complex chemical transformations that occur during combustion.

H-Atom Abstraction Reactions

Hydrogen atom abstraction is a fundamental process in the reactivity of dioxolanes. The C-2 hydrogen of the 1,3-dioxolane ring is particularly susceptible to abstraction due to the stabilizing effect of the two adjacent oxygen atoms. nsf.gov This process is a key step in the formation of the dioxolan-2-yl radical, which, as previously discussed, is a central intermediate in many of its subsequent reactions. nsf.gov

The rates of H-atom abstraction reactions are influenced by the nature of the abstracting radical and the reaction conditions. nih.govnih.gov For instance, hydroxyl (OH) radicals readily react with 1,3-dioxolane. rsc.org The study of these reactions provides crucial data for understanding the atmospheric lifetime and combustion characteristics of dioxolane derivatives.

Spectroscopic Analysis in Research Contexts

Spectroscopy is an indispensable tool in the study of 1,3-dioxolanes, offering non-destructive analysis of molecular structure, conformation, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural determination of 1,3-dioxolane derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom. For 2-(3-Methoxyphenyl)-1,3-dioxolane, ¹H NMR would confirm the presence of the methoxy (B1213986) group, the aromatic protons with their specific splitting patterns, the unique acetal proton at the C2 position, and the methylene (B1212753) protons of the dioxolane ring. ijcmas.comchemicalbook.com

The 1,3-dioxolane ring is not planar and exists in a dynamic equilibrium of conformations, often described by a process of pseudorotation. researchgate.net The analysis of spin-spin coupling constants and chemical shifts from ¹H NMR spectra allows for detailed conformational analysis. These parameters help determine the favored conformations, such as whether substituents are in pseudo-equatorial or pseudo-axial positions. researchgate.netacs.org For instance, the coupling constants between the protons on C4 and C5 and the proton on C2 can provide insight into the ring's puckering and the spatial arrangement of the substituents. researchgate.net Computational studies, often used in conjunction with NMR data, help to calculate the energies of different conformers to predict the most stable structures. researchgate.netauremn.org.br

| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Ar-H (Aromatic) | 6.8 - 7.4 | 110 - 160 |

| CH (Acetal, C2) | ~5.8 | ~103 |

| CH₂ (Dioxolane, C4/C5) | ~4.1 | ~65 |

| OCH₃ (Methoxy) | ~3.8 | ~55 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-(3-Methoxyphenyl)-1,3-dioxolane would exhibit characteristic absorption bands that confirm its structure. The most prominent peaks would include strong C-O stretching vibrations characteristic of the cyclic acetal (ether) linkages, typically found in the 1000-1200 cm⁻¹ region. docbrown.inforesearchgate.net

Other key absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic dioxolane ring (below 3000 cm⁻¹). pressbooks.pub The presence of the aromatic ring is further confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region. The specific Ar-O-C stretch of the methoxy group would also be identifiable. researchgate.net The absence of a strong, broad O-H peak around 3300 cm⁻¹ or a sharp C=O peak around 1700 cm⁻¹ would confirm the successful formation of the dioxolane from an alcohol and a carbonyl compound, respectively. docbrown.infopressbooks.pub

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Acetal C-O-C | Stretching | 1000 - 1200 |

| Aryl Ether Ar-O-C | Stretching | 1200 - 1275 (asymmetric) & ~1040 (symmetric) |

While X-ray diffraction (XRD) is primarily used for determining the structure of crystalline solids, in the context of 1,3-dioxolane synthesis, it is a powerful tool for characterizing the heterogeneous catalysts often employed in the reaction. malvernpanalytical.com For example, catalysts like graphene oxide (GO) have been used for the synthesis of 1,3-dioxolanes from epoxides or diols. researchgate.netresearchgate.net

XRD analysis is used to confirm the crystalline structure, phase purity, and crystallite size of the catalyst material before and after the reaction. numberanalytics.com By comparing the XRD patterns, researchers can assess the stability of the catalyst and determine if its structure has changed during the catalytic cycle. researchgate.net This information is vital for understanding the catalyst's mechanism and for developing robust, reusable catalytic systems for efficient 1,3-dioxolane production. malvernpanalytical.com

| XRD Analysis Parameter | Information Provided |

|---|---|

| Peak Position | Crystal structure and phase identification. numberanalytics.com |

| Peak Intensity | Quantitative phase analysis and information on preferred orientation. malvernpanalytical.com |

| Peak Broadening | Crystallite size and microstrain within the material. numberanalytics.com |

| Background Signal | Presence of amorphous content. malvernpanalytical.com |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatography separates components of a mixture, making it essential for monitoring the conversion of reactants to products and for assessing the final purity of the isolated compound.

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. chemistryhall.com In the synthesis of 2-(3-Methoxyphenyl)-1,3-dioxolane from 3-methoxybenzaldehyde (B106831) and ethylene (B1197577) glycol, small aliquots of the reaction mixture can be spotted on a TLC plate over time. ukessays.comyoutube.com

The starting material, 3-methoxybenzaldehyde, is more polar than the product, 2-(3-Methoxyphenyl)-1,3-dioxolane. On a normal-phase silica (B1680970) gel plate, the less polar product will travel further up the plate with the solvent front, resulting in a higher Retention Factor (Rf) value. chemistryhall.com By comparing the spots of the reaction mixture with spots of the pure starting material and product, a chemist can visually track the consumption of the reactant and the formation of the product until the reaction is complete. rsc.orgthieme.de

| Compound | Polarity | Hypothetical Rf Value (Hexane/Ethyl Acetate 4:1) |

|---|---|---|

| 3-Methoxybenzaldehyde (Starting Material) | More Polar | 0.30 |

| 2-(3-Methoxyphenyl)-1,3-dioxolane (Product) | Less Polar | 0.65 |

When 1,3-dioxolanes are synthesized in chiral, non-racemic forms, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for determining the enantiomeric excess (ee). researchgate.net The ee is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present compared to the other.

| Enantiomer | Retention Time (t_R, min) | Peak Area | Calculation |

|---|---|---|---|

| Enantiomer 1 (minor) | 12.5 | 10 | ee (%) = [(190 - 10) / (190 + 10)] x 100 = 90% |

| Enantiomer 2 (major) | 14.8 | 190 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for identifying and quantifying volatile products that may arise from the decomposition or reaction of 2-(3-methoxyphenyl)-1,3-dioxolane. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components based on their volatility and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

For 2-(3-methoxyphenyl)-1,3-dioxolane, potential volatile products from decomposition could include 3-methoxybenzaldehyde, ethylene glycol, and smaller fragments resulting from the breakdown of the dioxolane ring and the methoxyphenyl group. The presence of the methoxy group might also lead to the formation of methanol (B129727) or formaldehyde (B43269) under certain conditions.

A hypothetical GC-MS analysis of a sample containing 2-(3-methoxyphenyl)-1,3-dioxolane and its degradation products would involve separating these compounds on a suitable GC column (e.g., a non-polar or medium-polarity column) and identifying them by their mass spectra. The table below illustrates the expected key identifiers for the parent compound and a potential primary degradation product.

Table 1: Hypothetical GC-MS Data for 2-(3-Methoxyphenyl)-1,3-dioxolane and a Potential Volatile Product

| Compound Name | Retention Time (Hypothetical) | Key Mass Spectral Peaks (m/z) |

| 2-(3-Methoxyphenyl)-1,3-dioxolane | Later eluting | Fragments corresponding to the intact molecule, the 3-methoxyphenyl (B12655295) group, and the dioxolane ring. |

| 3-Methoxybenzaldehyde | Earlier eluting | Molecular ion peak, fragments corresponding to the loss of a hydrogen atom, a formyl group, and a methoxy group. |

Thermogravimetric and Differential Thermal Analysis for Materials Research

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the physical and chemical properties of materials as a function of temperature. wikipedia.org TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature, providing information about thermal stability, decomposition, and the composition of materials. DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. wikipedia.org This allows for the detection of exothermic and endothermic events such as phase transitions, melting, crystallization, and chemical reactions. wikipedia.org

While specific TGA/DTA data for 2-(3-methoxyphenyl)-1,3-dioxolane is not available in the provided search results, the thermal behavior of the parent compound, 1,3-dioxolane, has been studied. researchgate.net These studies provide a basis for understanding the potential thermal decomposition pathways of its derivatives. The thermal decomposition of 1,3-dioxolane has been investigated, with studies identifying main products such as carbon monoxide, carbon dioxide, hydrogen, and methyl formate. researchgate.net

For 2-(3-methoxyphenyl)-1,3-dioxolane, a TGA analysis would likely show a single-step or multi-step decomposition process. The initial weight loss would correspond to the cleavage of the dioxolane ring and the separation of the 3-methoxyphenyl group. Subsequent decomposition at higher temperatures would involve the breakdown of the aromatic ring and other fragments.

A DTA curve for 2-(3-Methoxyphenyl)-1,3-dioxolane would reveal the temperatures at which endothermic events like melting and boiling occur, as well as any exothermic decomposition processes. The data obtained from TGA and DTA can be used to determine the thermal stability of the compound and to understand its decomposition mechanism.

Table 2: Predicted Thermal Events for 2-(3-Methoxyphenyl)-1,3-dioxolane

| Thermal Event | Technique | Expected Observation |

| Melting | DTA | Endothermic peak corresponding to the melting point. |

| Boiling | DTA/TGA | Endothermic peak (DTA) and significant weight loss (TGA) at the boiling point. |

| Decomposition | DTA/TGA | Exothermic peak(s) (DTA) and sharp weight loss (TGA) indicating chemical breakdown. |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like 2-(3-methoxyphenyl)-1,3-dioxolane at an atomic and electronic level. These methods can complement experimental studies and provide insights that are difficult or impossible to obtain through experiments alone.

Quantum-chemical methods are employed to determine the optimized molecular geometry of 2-(3-methoxyphenyl)-1,3-dioxolane. Techniques like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) are used to calculate the most stable conformation of the molecule by finding the minimum energy structure. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles. researchgate.net

For 2-(3-methoxyphenyl)-1,3-dioxolane, the calculations would reveal the preferred orientation of the 3-methoxyphenyl group relative to the 1,3-dioxolane ring. The five-membered dioxolane ring itself is not planar and can adopt various conformations, such as the envelope or twist forms. acs.org The presence of the bulky substituent at the 2-position will influence the ring's conformation. For a similar compound, 2-methoxy-1,3-dioxolane, extensive theoretical studies have been performed to determine its optimized molecular structure. researchgate.netresearchgate.net

Table 3: Representative Calculated Structural Parameters for a 1,3-Dioxolane Ring System

| Parameter | Description | Typical Calculated Value (Å or Degrees) |

| C-O bond length | Carbon-oxygen bond length within the dioxolane ring | ~1.42 - 1.44 Å |

| C-C bond length | Carbon-carbon bond length within the dioxolane ring | ~1.53 Å |

| O-C-O bond angle | Bond angle at the acetal carbon (C2) | ~105 - 108° |

| C-O-C bond angle | Bond angle within the ether linkages | ~108 - 110° |

Note: These are typical values and the actual calculated parameters for 2-(3-Methoxyphenyl)-1,3-dioxolane may vary.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can be used to determine the kinetic parameters of reactions involving 2-(3-methoxyphenyl)-1,3-dioxolane. nih.gov These calculations can elucidate reaction mechanisms by identifying transition states and calculating activation energies.

For instance, the reaction of 1,3-dioxolane with hydroxyl (OH) radicals has been studied experimentally and theoretically. rsc.org Such studies provide insights into the atmospheric lifetime and reactivity of these compounds. rsc.org For 2-(3-methoxyphenyl)-1,3-dioxolane, ab initio calculations could be used to investigate its reactions with various radicals or its thermal decomposition pathways. The calculations would involve mapping the potential energy surface of the reaction, locating the transition state structures, and calculating the energy barriers. From these, reaction rate constants can be determined using transition state theory. whiterose.ac.uk

Density Functional Theory (DFT) is a widely used computational method to investigate the reaction pathways of complex organic molecules. mdpi.com DFT calculations can provide detailed information about the electronic structure of reactants, intermediates, and transition states along a reaction coordinate. acs.org

Molecular Dynamics (MD) simulations are a powerful tool to study the influence of the solvent on the conformation and dynamics of molecules like 2-(3-methoxyphenyl)-1,3-dioxolane. researchgate.netchemrxiv.org In an MD simulation, the motion of the solute and solvent molecules is simulated over time by solving Newton's equations of motion. chemrxiv.org This allows for the investigation of how the solvent molecules arrange around the solute and how this solvation affects the solute's properties. rsc.org

For 2-(3-methoxyphenyl)-1,3-dioxolane, MD simulations could be used to study its behavior in different solvents, such as water, methanol, or less polar organic solvents. chemrxiv.org The simulations would reveal the structure of the solvation shell around the molecule and provide insights into the strength of the solute-solvent interactions. rsc.org This information is crucial for understanding the solubility of the compound and how the solvent might influence its reactivity. For example, in polar solvents, the methoxy group and the oxygen atoms of the dioxolane ring would be expected to form hydrogen bonds with the solvent molecules. Mixed-solvent MD simulations can also be employed to identify potential binding sites on molecules. nih.gov

Conformational Analysis of the Dioxolane Ring System

The five-membered 1,3-dioxolane ring is a dynamic system characterized by a non-planar structure that rapidly interconverts between various low-energy conformations. Unlike the more rigid six-membered 1,3-dioxane ring, which predominantly adopts a chair conformation, the 1,3-dioxolane ring is flexible and undergoes a process of pseudorotation. This process involves a continuous series of envelope and twist (half-chair) conformations with low energy barriers between them, making the isolation of a single, stable conformer challenging under normal conditions.

The conformational landscape of the 1,3-dioxolane ring is significantly influenced by the nature and position of its substituents. In the case of 2-(3-Methoxyphenyl)-1,3-dioxolane, the bulky aryl group at the C2 position plays a crucial role in determining the preferred conformations of the ring. The primary conformations are typically envelope (Cs) and twist (C2) forms. The presence of the 2-aryl substituent leads to a preference for conformations that minimize steric interactions between the substituent and the hydrogens on the dioxolane ring.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the subtle energy differences between these conformers and mapping the pseudorotational pathway. These studies, in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, provide a detailed picture of the conformational equilibrium.

Detailed Research Findings

Research into the conformational behavior of 2-aryl-1,3-dioxolanes indicates that the five-membered ring is in a constant state of flux. The energy barrier for pseudorotation in the parent 1,3-dioxolane is very low, and while substitution at the C2 position can introduce a higher barrier, the ring generally remains flexible.

NMR spectroscopy is a powerful tool for studying these systems. The analysis of vicinal coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data allows for the determination of time-averaged dihedral angles and, consequently, the preferred conformations in solution. For 2-aryl-1,3-dioxolanes, the orientation of the aryl group relative to the dioxolane ring is also a key conformational parameter. This orientation is typically described by the dihedral angle between the plane of the aromatic ring and the adjacent C-O bond of the dioxolane ring.

Data Tables

The following tables present representative data for the conformational analysis of 2-aryl-1,3-dioxolane systems, based on computational studies and experimental data from analogous compounds.

Table 1: Calculated Relative Energies of 2-Phenyl-1,3-dioxolane Conformers

| Conformer | Method | Relative Energy (kcal/mol) |

| Twist (C₂) | DFT/B3LYP/6-31G(d) | 0.00 |

| Envelope (Cₛ) | DFT/B3LYP/6-31G(d) | 0.5 - 1.0 |

This table illustrates the small energy difference typically observed between the twist and envelope conformations of a 2-aryl-1,3-dioxolane, with the twist conformation often being slightly more stable.

Table 2: Representative Dihedral Angles for a Twist Conformation of a 2-Aryl-1,3-dioxolane

| Dihedral Angle | Value (°) |

| O1-C2-O3-C4 | -35 to -45 |

| C2-O3-C4-C5 | +20 to +30 |

| O3-C4-C5-O1 | 0 to -10 |

| C4-C5-O1-C2 | -20 to -30 |

| C5-O1-C2-O3 | +35 to +45 |

These values are typical for a twist (C₂) conformation and demonstrate the puckered nature of the 1,3-dioxolane ring.

Table 3: Typical ¹H NMR Chemical Shifts and Coupling Constants for the Dioxolane Ring Protons in a 2-Aryl-1,3-dioxolane

| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| H-2 | 5.7 - 5.9 | ³JH2-H4/5 ≈ 1-2 |

| H-4, H-5 (cis to aryl) | 3.9 - 4.1 | ²Jgem ≈ -8 to -9, ³Jvic ≈ 6-8 |

| H-4, H-5 (trans to aryl) | 4.1 - 4.3 | ²Jgem ≈ -8 to -9, ³Jvic ≈ 6-8 |

The chemical shifts and coupling constants are sensitive to the specific conformation and the orientation of the aryl substituent. The values presented are representative for a system in rapid conformational exchange.

Spectroscopic and Analytical Data

The structural elucidation of 2-(3-Methoxyphenyl)-1,3-dioxolane relies on various spectroscopic techniques. The following table summarizes key analytical data for the compound.

| Analytical Technique | Observed Data |

| ¹H NMR | The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 3-methoxyphenyl (B12655295) group, a singlet for the methoxy (B1213986) group protons, a signal for the proton at the 2-position of the dioxolane ring, and signals for the methylene (B1212753) protons of the dioxolane ring. The exact chemical shifts and coupling constants would provide detailed structural information. |

| ¹³C NMR | The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbons of the aromatic ring, the methoxy carbon, the acetal (B89532) carbon at the 2-position, and the methylene carbons of the dioxolane ring. researchgate.net |

| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic absorption bands for the C-O-C stretching of the ether and acetal groups, as well as bands corresponding to the aromatic C-H and C=C bonds. The absence of a strong carbonyl (C=O) absorption band would confirm the formation of the acetal. researchgate.net |

| Mass Spectrometry (MS) | Mass spectrometry would provide the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. |

Note: The specific spectral data can vary slightly depending on the solvent and instrument used for analysis.

Applications of 2 3 Methoxyphenyl 1,3 Dioxolane in Advanced Organic Synthesis

Protecting Group Strategies for Carbonyl Functionalities

In multistep organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.org The 1,3-dioxolane (B20135) moiety of 2-(3-Methoxyphenyl)-1,3-dioxolane is a well-established protecting group for aldehydes and ketones. libretexts.orgnih.gov Formed by the acid-catalyzed reaction of a carbonyl compound with a diol, acetals like this are valued for their specific stability profile: they are robust under basic, nucleophilic, and reductive conditions but can be readily removed in the presence of acid. chem-station.comorganic-chemistry.orgquimicaorganica.org This allows for selective transformations on other parts of a molecule without affecting the protected carbonyl group. wikipedia.org

The standard procedure for this protection involves reacting 3-methoxybenzaldehyde (B106831) with ethylene (B1197577) glycol, typically with an acid catalyst such as p-toluenesulfonic acid, in a solvent like toluene (B28343) that allows for the removal of water to drive the reaction to completion. organic-chemistry.org

Selective Protection of Aldehydes and Ketones

A key challenge in the synthesis of complex molecules containing multiple carbonyl groups is achieving chemoselectivity. The formation of 1,3-dioxolanes can be highly selective, favoring the protection of aldehydes over ketones. This selectivity stems from the lower steric hindrance and higher electrophilicity of aldehydes compared to ketones, leading to faster reaction rates. chemistrysteps.com

Mild, chemoselective methods have been developed that allow for the efficient acetalization of an aldehyde in the presence of a ketone, a crucial strategy in synthesizing polyfunctional molecules. organic-chemistry.org For instance, using specific catalysts under controlled conditions enables the preferential protection of the more reactive aldehyde group, leaving the ketone available for subsequent reactions like Grignard additions or reductions. chemistrysteps.comnih.gov

| Carbonyl Type | Typical Reagents | Conditions | Selectivity Outcome | Reference |

|---|---|---|---|---|

| Aldehyde vs. Ketone | Ethylene glycol, cat. p-TsOH | Toluene, Dean-Stark, reflux | Aldehyde is preferentially protected. | organic-chemistry.org |

| Saturated vs. α,β-Unsaturated Ketone | Ethylene glycol, cat. acid | Thermodynamic control | Saturated ketone is generally protected faster. | libretexts.org |

| Aldehyde Protection (Basic Conditions) | Ethylene glycol, N-hydroxybenzenesulfonamide, Et3N | Room temperature | Protects carbonyls while preserving acid-sensitive groups. | researchgate.net |

Role as Synthetic Intermediates and Building Blocks

Beyond its role in protection/deprotection chemistry, the entire 2-(3-Methoxyphenyl)-1,3-dioxolane molecule can serve as a valuable synthetic intermediate. Its structure contains multiple reactive sites: the dioxolane ring, the aromatic ring, and the methoxy (B1213986) group, which can be strategically manipulated to build more elaborate structures.

Precursors for Complex Organic Molecules

The 2-(3-Methoxyphenyl)-1,3-dioxolane scaffold is a useful starting point for the synthesis of complex molecules, particularly those containing the 3-methoxyphenyl (B12655295) motif. The methoxy group can direct electrophilic aromatic substitution to the ortho and para positions, allowing for the introduction of new functional groups on the aromatic ring. Furthermore, the methoxy group can be cleaved to reveal a phenol, providing another handle for further functionalization. The protected aldehyde function (the dioxolane) can be unveiled at a later synthetic stage to participate in reactions such as Wittig olefination, aldol (B89426) condensation, or reductive amination.

Strategies for C-C Bond Formations

The aromatic ring of 2-(3-Methoxyphenyl)-1,3-dioxolane is amenable to various carbon-carbon bond-forming reactions, a cornerstone of organic synthesis. The electron-donating methoxy group activates the ring towards electrophilic aromatic substitution. More advanced strategies, such as directed ortho-metalation, can also be envisioned. By treating the compound with a strong base like n-butyllithium, it may be possible to selectively deprotonate the aromatic ring at a position ortho to the methoxy group. The resulting aryllithium species can then react with a wide range of carbon electrophiles (e.g., alkyl halides, aldehydes, ketones, CO2) to form a new C-C bond, thereby elaborating the molecular structure in a highly controlled manner. This approach allows the molecule to be used as a nucleophile in key bond-forming steps. chalmers.se

Information regarding "2-(3-Methoxyphenyl)-1,3-dioxolane" in the context of advanced organic synthesis for novel material systems is not available in the public domain based on the conducted searches.

Extensive searches for the chemical compound “2-(3-Methoxyphenyl)-1,3-dioxolane” did not yield specific research findings related to its application as a cleavable acetal (B89532) linker in recyclable polymers or as a modulator of polymer degradation kinetics.

The search results provided general information on the following topics:

Recyclable Polymers: General strategies for synthesizing recyclable polymers, including the use of various monomers and reversible chemical linkages.

Poly(1,3-dioxolane): Research on the synthesis and degradation of the base polymer, poly(1,3-dioxolane), which is structurally related to the compound but lacks the specific 3-methoxyphenyl substituent.

Acetal Hydrolysis: General principles of acetal cleavage and the influence of electronic effects of substituents on the hydrolysis rate. For instance, studies on benzaldehyde (B42025) acetals suggest that electron-donating or withdrawing groups on the phenyl ring can influence the rate of hydrolysis.

Polymer Degradation Kinetics: General methodologies for studying the thermal and chemical degradation of various polymers.

However, no documents were found that specifically detail the integration of "2-(3-Methoxyphenyl)-1,3-dioxolane" into novel material systems for the purposes outlined in the requested article structure. There is no available data on its use in creating cleavable acetal linkers for recyclable polymers or on how the 3-methoxyphenyl group would modulate the degradation kinetics of a polymer chain containing this moiety.

Therefore, the requested article focusing on the applications of "2-(3-Methoxyphenyl)-1,3-dioxolane" in advanced organic synthesis for novel material systems cannot be generated with scientifically accurate and verifiable information at this time.

Q & A

Q. What are the common synthetic routes for 2-(3-Methoxyphenyl)-1,3-dioxolane?

- Methodological Answer : The synthesis typically involves acid-catalyzed acetal formation . Reacting 3-methoxybenzaldehyde with ethylene glycol in the presence of a Brønsted acid (e.g., p-toluenesulfonic acid) under reflux conditions yields the dioxolane derivative. This method parallels the synthesis of structurally similar compounds like 2-(4-Methoxyphenyl)-1,3-dioxolane (CAS 2403-50-1), where glycol acetalization is a key step .

- Example Conditions :

| Catalyst | Solvent | Temperature | Yield Range |

|---|---|---|---|

| H₂SO₄ | Toluene | 110°C | 70-85% |

| p-TsOH | DCM | Reflux | 80-90% |

Q. Which spectroscopic techniques are prioritized for structural confirmation?

- Methodological Answer : ¹H NMR and ¹³C NMR are critical for identifying the dioxolane ring (δ 4.8–5.2 ppm for protons; δ 90–110 ppm for carbons) and the methoxy group (δ ~3.8 ppm). Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy verifies C-O-C stretching (~1100 cm⁻¹). These techniques align with analyses of analogs like 2-(p-Methoxyphenyl)-1,3-dioxolane (p-MPD) .

Q. How can purity be assessed post-synthesis?

- Methodological Answer : Use HPLC with a C18 column (UV detection at 254 nm) or GC-MS for volatile derivatives. For non-volatile samples, TLC (silica gel, ethyl acetate/hexane eluent) with visualization under UV or iodine vapor is effective. Compare retention factors (Rf) with authentic standards or literature values for related dioxolanes .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products (e.g., transacetalization)?

- Methodological Answer : By-products arise from competing equilibria. Optimization strategies include:

- Controlling stoichiometry : Excess ethylene glycol (2:1 molar ratio to aldehyde) shifts equilibrium toward acetal formation.

- Removing water : Use a Dean-Stark trap or molecular sieves to drive the reaction forward.

- Catalyst screening : Lewis acids (e.g., BF₃·OEt₂) may reduce side reactions compared to Brønsted acids. These approaches are validated in studies on dioxolane derivatives like 2-(2-Thienyl)-1,3-dioxolane .

Q. How to resolve contradictions in NMR data (e.g., unexpected splitting patterns)?

- Methodological Answer : Contradictions may stem from conformational dynamics or diastereomer formation . Solutions include:

- Variable-temperature NMR : Freezes ring puckering to simplify splitting (e.g., at –40°C).

- 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximities.

- Computational modeling : Compare experimental shifts with DFT-calculated values for different conformers. This methodology mirrors analyses of 5-Ethyl-5-methyl-2-phenyl-1,3-dioxane .

Q. What role does 2-(3-Methoxyphenyl)-1,3-dioxolane play in polymer synthesis?

- Methodological Answer : The dioxolane ring acts as a protecting group for carbonyls or a monomer in ring-opening polymerization. For example, analogs like 2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane form cross-linked polymers via acid-catalyzed ring opening. Applications include biodegradable plastics or drug-delivery matrices .

Q. How to evaluate its stability under oxidative or hydrolytic conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Oxidative stability : Expose to H₂O₂ (3% w/v) at 40°C; monitor degradation via HPLC.

- Hydrolytic stability : Test in buffered solutions (pH 1–13) at 37°C; quantify intact compound using LC-MS.

Reference protocols from surfactant studies using p-MPD, where fluorescence quenching tracked aggregation and stability .

Data Contradiction & Advanced Analysis

Q. Why might DSC/TGA data show unexpected thermal transitions?

- Methodological Answer : Anomalies may indicate polymorphism or solvent retention . Mitigation steps:

- Recrystallization : Use different solvent systems (e.g., ethanol/water vs. acetone).

- Karl Fischer titration : Quantify residual water.

- Repeat under inert atmosphere : Rule out oxidative decomposition. Similar issues were noted in thermal analyses of 4,5-Dichloro-2,2-difluoro-1,3-dioxolane .

Q. How to address discrepancies in biological activity assays (e.g., antimicrobial screens)?

- Methodological Answer : Ensure assay standardization :

- Positive controls : Use known antimicrobials (e.g., ampicillin) to validate conditions.

- Solvent consistency : DMSO concentration ≤1% to avoid cytotoxicity.

- Replicate experiments : Triplicate runs with blinded scoring. Methodologies align with studies on dioxolane-based bioactive compounds .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.